molecular formula C7H13BrO2 B7770380 Ethyl 2-bromovalerate CAS No. 112889-44-8

Ethyl 2-bromovalerate

Cat. No.: B7770380
CAS No.: 112889-44-8
M. Wt: 209.08 g/mol
InChI Key: ORSIRXYHFPHWTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromovalerate can be synthesized through the bromination of ethyl valerate. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃) or sulfur bromide (S₂Br₂). The reaction is carried out under controlled conditions to ensure the selective bromination at the α-position of the valerate ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where ethyl valerate is mixed with bromine and a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is purified through distillation or other separation techniques .

Mechanism of Action

The mechanism of action of ethyl 2-bromovalerate involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in various synthetic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds .

Comparison with Similar Compounds

Ethyl 2-bromovalerate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its specific chain length and the presence of a bromine atom at the α-position, which imparts distinct reactivity and makes it suitable for specific synthetic applications .

Biological Activity

Ethyl 2-bromovalerate (CAS No. 615-83-8) is an organic compound characterized by its bromine substituent and ester functional group. Its molecular formula is C7H13BrO2C_7H_{13}BrO_2, with a molecular weight of approximately 209.08 g/mol. This compound has garnered interest in various fields, including organic synthesis and potential biological applications.

This compound is a colorless liquid with a boiling point ranging from 190 to 192 °C and a density of approximately 1.226 g/cm³ . It is soluble in organic solvents but exhibits limited solubility in water. The presence of the bromine atom makes it a reactive intermediate in organic synthesis, allowing for the modification of its structure to create new compounds with diverse properties.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in scientific literature. However, several studies suggest potential applications based on its chemical structure:

  • Enzyme Activity Investigation : The ester group in this compound may be utilized to study enzyme interactions. By linking this compound to biomolecules, researchers can explore its effects on enzyme kinetics and cellular processes.
  • Material Science Applications : The hydrophobic carbon chain combined with the polar ester group could make this compound a candidate for research into self-assembly and material design, potentially influencing surface properties.

Research Findings and Case Studies

While direct studies focusing solely on the biological activity of this compound are scarce, related compounds have been investigated:

  • Nitration Studies : Research has shown that nitration reactions involving similar esters can yield various derivatives, indicating that such reactions could be applicable to this compound as well. For instance, nitration of ethyl valerate has been documented, leading to the formation of nitro derivatives under controlled conditions .
  • Structural Comparisons : this compound shares structural similarities with other brominated esters, which have been studied for their biological activities. For example, compounds like Ethyl α-bromovalerate exhibit reactivity patterns that may parallel those of this compound, suggesting possible pathways for further exploration in biological contexts.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl 2-bromo-3-methylbutyrateC₇H₁₃BrO₂Similar ester structure, different bromination site
Ethyl α-bromovalerateC₇H₁₃BrO₂Isomeric form; slight differences in reactivity
Butanoic Acid, 2-bromo-3-methyl-, Ethyl EsterC₇H₁₃BrO₂Similar functional groups; used in similar applications

Properties

IUPAC Name

ethyl 2-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-3-5-6(8)7(9)10-4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSIRXYHFPHWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40275770, DTXSID10862292
Record name Ethyl 2-bromovalerate
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Molecular Weight

209.08 g/mol
Source PubChem
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CAS No.

615-83-8, 112889-44-8
Record name Pentanoic acid, 2-bromo-, ethyl ester
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Record name Ethyl 2-bromovalerate
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